An In-depth Technical Guide to the Chemical Properties and Applications of Octyl alpha-D-glucopyranoside
An In-depth Technical Guide to the Chemical Properties and Applications of Octyl alpha-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Octyl alpha-D-glucopyranoside is a non-ionic detergent extensively utilized in the fields of biochemistry and drug development for the solubilization, purification, and reconstitution of membrane proteins. Its utility lies in its ability to disrupt the lipid bilayer of cell membranes and form micelles around hydrophobic membrane proteins, thereby extracting them into an aqueous solution while preserving their native structure and function. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and its role in biochemical research.
Core Chemical and Physical Properties
Octyl alpha-D-glucopyranoside, with the chemical formula C14H28O6, is an alkyl glucoside consisting of a hydrophilic glucose headgroup and a hydrophobic octyl tail.[1][2][3][4][5] This amphipathic nature is central to its function as a detergent.
Physicochemical Data Summary
The following tables summarize the key quantitative data for octyl alpha-D-glucopyranoside, providing a quick reference for experimental design.
| Property | Value | References |
| Molecular Formula | C14H28O6 | [1][2][3][4][5] |
| Molecular Weight | 292.37 g/mol | [1][2][3][4][5] |
| CAS Number | 29781-80-4 | [1][2][3][5] |
| Appearance | White Powder | [1] |
| Melting Point | Not available | |
| Boiling Point | 454.1 ± 45.0 °C (Predicted) | [6] |
| pKa | 12.95 ± 0.70 (Predicted) | [1][6] |
| XLogP3-AA | 1.4 | [1][4] |
| Property | Value | References |
| Critical Micelle Concentration (CMC) in Water | ~10-21 mM (0.3% - 0.6% w/v) | |
| Solubility in Water (25 °C) | 7 g/L (Slightly soluble) | [1] |
| Solubility in PBS (pH 7.2) | ~5 mg/mL | [7] |
| Solubility in Ethanol | ~20 mg/mL | [7] |
| Solubility in DMSO and DMF | ~16 mg/mL | [7] |
| Hydrogen Bond Donor Count | 4 | [1][4][6] |
| Hydrogen Bond Acceptor Count | 6 | [1][4][6] |
| Rotatable Bond Count | 9 | [1][4][6] |
| Topological Polar Surface Area | 99.4 Ų | [1][4] |
Experimental Protocols and Methodologies
The primary application of octyl alpha-D-glucopyranoside is in the manipulation of membrane proteins. Below are detailed methodologies for its use in solubilization, purification, and reconstitution.
Membrane Protein Solubilization
The goal of solubilization is to extract a target membrane protein from the lipid bilayer into a soluble form within detergent micelles.
General Protocol:
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Membrane Preparation:
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Harvest cells expressing the target membrane protein.
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Lyse the cells using an appropriate method (e.g., sonication, French press) in a suitable buffer containing protease inhibitors.
-
Isolate the cell membranes by ultracentrifugation.
-
Resuspend the membrane pellet in a buffer to a known protein concentration.
-
-
Detergent Screening:
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Aliquot the membrane suspension into several tubes.
-
Add octyl alpha-D-glucopyranoside from a stock solution to achieve a range of final concentrations (typically above the CMC).
-
Incubate the mixture with gentle agitation for a defined period (e.g., 1-4 hours) at 4°C.
-
-
Separation of Solubilized and Insoluble Fractions:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) to pellet the unsolubilized material.
-
-
Analysis:
-
Carefully collect the supernatant containing the solubilized protein.
-
Analyze the protein concentration in the supernatant and pellet to determine solubilization efficiency.
-
Purification of Solubilized Membrane Proteins
Once solubilized, the protein-detergent complexes can be purified using standard chromatography techniques.
General Protocol:
-
Affinity Chromatography:
-
Load the supernatant containing the solubilized protein onto an affinity column (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with a buffer containing octyl alpha-D-glucopyranoside at a concentration above its CMC.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the target protein using a suitable elution buffer (e.g., containing imidazole for His-tagged proteins).
-
-
Size Exclusion Chromatography (SEC):
-
Further purify the eluted protein by SEC using a column pre-equilibrated with a buffer containing octyl alpha-D-glucopyranoside. This step helps to remove aggregates and contaminating proteins of different sizes.
-
Reconstitution of Membrane Proteins into Liposomes
Reconstitution involves re-inserting the purified membrane protein into an artificial lipid bilayer, such as a liposome, to study its function in a more native-like environment.
General Protocol:
-
Prepare Lipid-Detergent Micelles:
-
Dry a lipid film in a glass tube.
-
Hydrate the lipid film with a buffer containing a high concentration of octyl alpha-D-glucopyranoside to form lipid-detergent mixed micelles.
-
-
Incorporate Protein:
-
Add the purified protein-detergent complex to the lipid-detergent micelles.
-
-
Detergent Removal:
-
Slowly remove the detergent from the mixture. This can be achieved by methods such as dialysis, diafiltration, or adsorption to hydrophobic beads (e.g., Bio-Beads).
-
As the detergent concentration drops below the CMC, the lipids self-assemble into bilayers, incorporating the membrane protein to form proteoliposomes.
-
Role in Signaling Pathway Research
Octyl alpha-D-glucopyranoside is not known to directly activate or inhibit cellular signaling pathways. Instead, its significance in this area of research is as an essential tool for the study of the components of these pathways. Many key players in signaling cascades, such as G-protein coupled receptors (GPCRs), receptor tyrosine kinases, and ion channels, are integral membrane proteins. To understand their structure, function, and interactions, they must first be extracted from the cell membrane in a functional state. Octyl alpha-D-glucopyranoside facilitates this by gently solubilizing these proteins, allowing for their subsequent purification and characterization in in vitro assays. This enables researchers to investigate ligand binding, conformational changes, and interactions with downstream signaling molecules in a controlled environment, free from the complexity of the intact cell.
Conclusion
Octyl alpha-D-glucopyranoside is a versatile and widely used non-ionic detergent that is indispensable for the study of membrane proteins. Its well-characterized physicochemical properties, particularly its high critical micelle concentration, make it a valuable tool for researchers in biochemistry and drug development. The experimental protocols outlined in this guide provide a foundation for the successful solubilization, purification, and reconstitution of membrane proteins, enabling detailed investigation of their structure and function. While not a direct modulator of signaling pathways, its role in facilitating the study of membrane-bound signaling proteins is crucial for advancing our understanding of cellular communication and for the development of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Octyl-ß-D-Glucopyranoside › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 6. Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]
